Siponimod

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

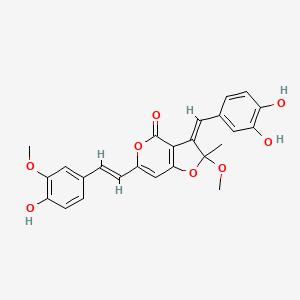

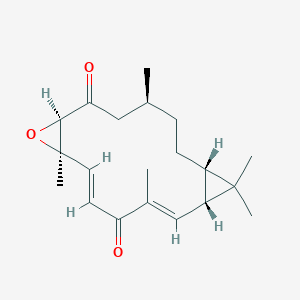

Siponimod, also known as this compound, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis (MS), specifically secondary progressive multiple sclerosis (SPMS) with active disease. This compound helps in reducing the frequency of relapses and delaying the progression of physical disability in patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of siponimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Detailed synthetic routes are often proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented at various stages to ensure the consistency and safety of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Siponimod undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, siponimod is used as a model compound to study sphingosine-1-phosphate receptor modulation. Researchers investigate its binding affinity, selectivity, and the structural basis of its interaction with receptors .

Biology

In biological research, this compound is used to study the role of sphingosine-1-phosphate receptors in immune cell trafficking. It helps in understanding the mechanisms of immune cell migration and its implications in autoimmune diseases .

Medicine

Medically, this compound is used to treat multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and delaying disability progression in patients with secondary progressive multiple sclerosis .

Industry

In the pharmaceutical industry, this compound serves as a reference compound for the development of new sphingosine-1-phosphate receptor modulators. It is also used in the formulation of oral medications for multiple sclerosis .

Mécanisme D'action

Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps in reducing the immune-mediated attack on myelin, which is characteristic of multiple sclerosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.

Ozanimod: A selective modulator of S1P1 and S1P5 receptors.

Ponesimod: Targets S1P1 receptors and is used for multiple sclerosis.

Uniqueness of Siponimod

This compound is unique in its selectivity for S1P1 and S1P5 receptors, which reduces the risk of off-target effects compared to other modulators like fingolimod. This selectivity contributes to its efficacy and safety profile in the treatment of multiple sclerosis .

Propriétés

Formule moléculaire |

C29H35F3N2O3 |

|---|---|

Poids moléculaire |

516.6 g/mol |

Nom IUPAC |

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |

Clé InChI |

KIHYPELVXPAIDH-APTWKGOFSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

SMILES isomérique |

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

SMILES canonique |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Synonymes |

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)

![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)